molecular formula C21H25N3O4 B2781559 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid CAS No. 899991-90-3

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid

Cat. No.: B2781559
CAS No.: 899991-90-3
M. Wt: 383.448
InChI Key: JHIZQSHPAKYDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Scientific Research Applications

PPARgamma Agonists Synthesis

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid and its derivatives have been explored in the synthesis of potent and selective PPARgamma agonists. Research led by Collins et al. (1998) focused on optimizing the phenyl alkyl ether moiety to improve aqueous solubility and selectivity for PPARgamma, a crucial receptor in glucose metabolism and adipocyte differentiation. Their work demonstrates the chemical versatility and potential therapeutic applications of this compound class in treating conditions like diabetes and obesity (Collins et al., 1998).

Antimicrobial Activity

Another study, by Mickevičienė et al. (2015), synthesized derivatives of this compound that exhibited notable antimicrobial activities against pathogens like Staphylococcus aureus and Mycobacterium luteum. This suggests its potential in developing new antimicrobial agents to combat resistant bacterial infections (Mickevičienė et al., 2015).

Central Nervous System Receptor Affinity

Research on central nervous system receptors has also incorporated this compound. Beduerftig et al. (2001) described the synthesis of derivatives aiming to explore their interaction with central nervous system receptors, contributing to the understanding of neurological pathways and potential treatments for related disorders (Beduerftig et al., 2001).

Analytical Chemistry Applications

In the field of analytical chemistry, compounds with a similar structure have been utilized as fluorogenic labeling reagents for the determination of biologically significant thiols, showcasing the chemical's utility in biochemical assays and research (Gatti et al., 1990).

Leukocyte Elastase Inhibition

The compound has also played a role in synthesizing inhibitors for human leukocyte elastase, a target for anti-inflammatory and antineoplastic therapies, as demonstrated by Cvetovich et al. (1996). This application underscores its importance in medicinal chemistry for developing new treatments for inflammatory diseases (Cvetovich et al., 1996).

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-phenoxyanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-23-11-13-24(14-12-23)19(21(26)27)15-20(25)22-16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIZQSHPAKYDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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